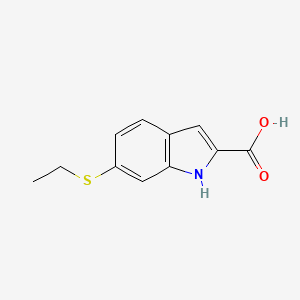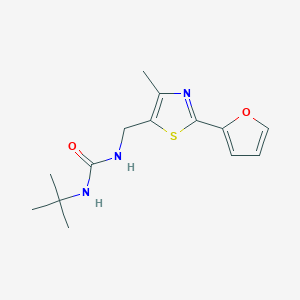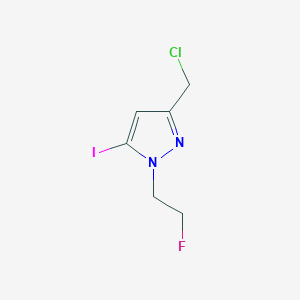
1-(2-Aminoethoxy)-2-methyl-2-propanol hydrochloride
カタログ番号 B2412548
CAS番号:
947664-21-3
分子量: 169.65
InChIキー: RCJGKTCECJGPAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[2-(2-aminoethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” is similar in structure . It’s a solid with a molecular weight of 220.66 . Another related compound is “1-(2-aminoethoxy)-2-ethoxyethane hydrochloride” which is an oil with a molecular weight of 169.65 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the reaction of diethylene glycol (DEG) with ammonia in a continuous mode in a hydrogen atmosphere in the presence of a catalyst . Another method involves producing “2-(2-phthalimidoethoxy)ethanol” by reacting “5-tosyloxy-3-oxapentanol” with potassium phthalate and converting it to “2-(2-aminoethoxy)ethanol” by reacting it with hydrazine monohydrate .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as ion chromatography .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can involve various steps. For instance, the reaction of “2-(2-aminoethoxy)ethanol” with other compounds can lead to the formation of bioconjugate materials for applications such as drug delivery and protein labeling .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, “2-(2-Aminoethoxy)ethanol” is a liquid with a boiling point of 218-224 °C and a density of 1.048 g/mL at 25 °C .科学的研究の応用
Hydrophobicity/Hydrophilicity Studies
- A study by Koga et al. (2011) utilized 1-propanol probing methodology to determine the relative hydrophobicity/hydrophilicity indices of various solutes, including 2-butoxyethanol and tetramethyl urea. This research contributes to understanding the hydrophilic nature of molecules similar in structure to 1-(2-Aminoethoxy)-2-methyl-2-propanol hydrochloride (Koga, Westh, Nishikawa, & Subramanian, 2011).
Synthesis of Oxazolines and Thiazolines
- Katritzky et al. (2004) demonstrated the use of microwave reactions for synthesizing oxazolines and thiazolines, employing 2-amino-2-methyl-1-propanol as a starting material. This showcases the compound's utility in facilitating the creation of complex organic structures (Katritzky, Cai, Suzuki, & Singh, 2004).
Isotope Labeling in Synthesis
- Iida et al. (2008) synthesized 1-Amino-2-[3-13C]propanol hydrochloride, a compound structurally similar to the one , demonstrating its relevance in the synthesis of isotopically labeled molecules, crucial for various research applications, including tracing and imaging studies (Iida, Nakajima, & Kajiwara, 2008).
Applications in Medicinal Chemistry
- The synthesis of 1-[(1-methylethyl)amino]-3-{[(4-methyl-thio)-1-naphthalenyl]OXY}-2-propanol hydrochloride by Gransden et al. (1983) highlights the role of similar compounds in medicinal chemistry, particularly in the development of antihypertensive drugs (Gransden, Roth, & Takahashi, 1983).
Chemical Catalysis and Reactions
- A study by Jovanovic et al. (2006) on the synthesis of beta-blockers used a compound structurally related to 1-(2-Aminoethoxy)-2-methyl-2-propanol hydrochloride, demonstrating its potential application in catalytic processes and chemical synthesis (Jovanovic et al., 2006).
Environmental Applications: CO2 Capture
- Research by Barzagli et al. (2018) investigated the efficiency of CO2 uptake by various amines, including 2-amino-2-methyl-1-propanol, highlighting the environmental applications of such compounds in carbon capture technologies (Barzagli, Giorgi, Mani, & Peruzzini, 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-aminoethoxy)-2-methylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(2,8)5-9-4-3-7;/h8H,3-5,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJGKTCECJGPAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethoxy)-2-methyl-2-propanol hydrochloride | |
CAS RN |
947664-21-3 |
Source


|
| Record name | 1-(2-aminoethoxy)-2-methylpropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2412468.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2412469.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)

![1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2412481.png)
![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)
![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)


![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)